8-Bromoisoquinoline 2-oxide

Medicinal Chemistry Cross-coupling Reactions Synthetic Methodology

Streamline your synthesis of 8-arylisoquinoline libraries with 8-Bromoisoquinoline 2-oxide. This regiospecific intermediate solves the challenge of introducing precise molecular architecture for kinase inhibitor development and late-stage C-H functionalization. - **Specificity**: The 8-position bromine is essential for target binding; using isomers leads to inactive compounds. - **Versatility**: Facilitates Suzuki-Miyaura cross-couplings, acts as a directing group for C-H activation, and rearranges to 8-bromoisoquinolin-1(2H)-one. - **Reliability**: Available with consistent quality, minimizing variability in multi-step research syntheses.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 475994-58-2
Cat. No. B8721203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoisoquinoline 2-oxide
CAS475994-58-2
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=[N+](C=C2)[O-])C(=C1)Br
InChIInChI=1S/C9H6BrNO/c10-9-3-1-2-7-4-5-11(12)6-8(7)9/h1-6H
InChIKeyGKHHEHRICGMJJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoisoquinoline 2-oxide: Strategic Building Block


8-Bromoisoquinoline 2-oxide (CAS 475994-58-2) is a heterocyclic organic compound belonging to the class of isoquinoline N-oxides . It features a bicyclic aromatic framework comprising a benzene ring fused to a pyridine ring, with a bromine atom substituted at the 8-position and an N-oxide functionality at the 2-position . The presence of the bromine atom provides a versatile synthetic handle for further functionalization, while the N-oxide moiety influences electronic properties and serves as a directing group in transition-metal-catalyzed transformations. With a molecular formula of C9H6BrNO and a molecular weight of 224.05 g/mol, this compound is primarily utilized as a research chemical and key intermediate in medicinal chemistry, material science, and the construction of complex molecular architectures .

Cross-coupling handle 8-Br for Suzuki, Sonogashira, and Buchwald-Hartwig reactions
C-H activation directing group N-oxide enables late-stage functionalization
High-purity intermediate Reported 98%+ purity supports reproducible synthesis

8-Bromoisoquinoline 2-oxide: Non-Substitutable in Synthesis


Within the broader class of isoquinoline N-oxides, 8-Bromoisoquinoline 2-oxide occupies a distinct and non-substitutable position due to the precise location of the bromine atom on the 8-position of the bicyclic ring system. This regiochemical specificity is paramount; substitution with an alternative isomer, such as 5-bromoisoquinoline 2-oxide or an unsubstituted isoquinoline 2-oxide [1], will lead to an entirely different molecular architecture after subsequent cross-coupling reactions, potentially resulting in a loss of biological activity or an inability to bind to a specific target. Furthermore, the 8-bromo substitution pattern imparts a unique steric and electronic environment that influences the reactivity of the N-oxide moiety and the pyridine ring, making it a specific and often optimal choice for the synthesis of 8-arylisoquinoline derivatives and other complex targets. The quantitative evidence below demonstrates the verifiable differences that make simple substitution scientifically unsound for precision synthesis.

5-Bromo isomer yields 5-aryl scaffold, which may alter target binding and SAR.
8-Bromoisoquinoline (no N-oxide) lacks C-H activation capability, limiting functionalization routes.
8-Chloro analog requires harsher cross-coupling conditions and may reduce yields.

8-Bromoisoquinoline 2-oxide: Comparative Evidence


Reactivity: 8-Bromo vs. 8-Chloro Analog

8-Bromoisoquinoline 2-oxide, with a molecular weight of 224.05 g/mol , offers a more reactive aryl halide handle for cross-coupling reactions compared to the 8-chloro analog. The C-Br bond is significantly more reactive in palladium-catalyzed reactions, allowing for milder conditions and higher yields in the synthesis of complex isoquinoline-based scaffolds [1]. While the 8-iodo analog may be more reactive, it is often less commercially available and can be more expensive. The bromine atom provides an optimal balance of stability and reactivity for a wide range of synthetic applications.

Cross-coupling reactivity
Class-level
C-Br ~67 kcal/mol vs C-Cl ~81 kcal/mol; Δ ≈14 kcal/mol
Supports milder cross-coupling conditions
Class-level organometallic inference; verify in target system
Medicinal Chemistry Cross-coupling Reactions Synthetic Methodology

Regiochemical Specificity: 8-Bromo vs. 5-Bromo Isomers

The position of the bromine atom is a critical determinant of the final molecular architecture in Suzuki-Miyaura cross-coupling reactions [1]. Using 8-Bromoisoquinoline 2-oxide (CAS 475994-58-2, MW: 224.05 g/mol) as a starting material will exclusively yield 8-arylisoquinoline 2-oxide derivatives. In contrast, using the 5-bromo isomer (CAS 223671-17-8, also MW: 224.05 g/mol) will produce the structurally distinct 5-arylisoquinoline 2-oxide series. These isomeric products are chemically distinct and cannot be used interchangeably in subsequent synthetic steps or biological assays.

Regiochemical outcome
Head-to-head
8-Br yields 8-aryl series; 5-Br yields 5-aryl series (100% regioselectivity)
Determines molecular scaffold and SAR
Pd-catalyzed Suzuki coupling; isomer choice is critical
Medicinal Chemistry Cross-coupling Reactions Isomer Differentiation

N-Oxide Directing Group: Advantage Over 8-Bromoisoquinoline

8-Bromoisoquinoline 2-oxide (MW: 224.05 g/mol) contains an N-oxide moiety that is absent in the commonly used 8-bromoisoquinoline (CAS 63927-22-0, MW: 208.05 g/mol) [1]. This N-oxide serves as a crucial, removable directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the selective introduction of functional groups at positions that are otherwise difficult to access. It also significantly alters the electronic properties of the aromatic ring, enhancing reactivity towards nucleophiles at the 1-position [2]. This functionality provides a level of synthetic control and access to unique chemical space that is impossible to achieve with the non-oxidized parent compound.

Synthetic utility
Cross-study comparable
N-oxide present: C-H activation & nucleophilic substitution enabled. Absent: limited to Br cross-coupling.
Expands accessible chemical space
Based on class-level reactivity of isoquinoline N-oxides
C-H Activation Organometallic Catalysis Synthetic Methodology

Procurement Advantage: Purity and Availability

For researchers requiring a high-purity building block, 8-Bromoisoquinoline 2-oxide is commercially available with a purity specification of 98% or higher from reputable suppliers . This contrasts with some of its less common isomers or analogs, which may have limited availability or lower standard purities (often 95%) . While the 8-iodo analog is a potential alternative, it is often more expensive and less stable, making the bromo derivative a more practical and cost-effective choice for most synthetic applications. The ready availability of high-purity material reduces the need for in-house synthesis and purification, accelerating research timelines and improving reproducibility.

Purity specification
Supporting evidence
Reported 98%+ purity (vs class standard 95%)
Reduces side reactions, improves reproducibility
Supplier documentation; verify lot-specific COA
Chemical Procurement Research Chemical Synthetic Intermediate

8-Bromoisoquinoline 2-oxide: High-Impact Applications


Kinase Inhibitor Libraries via 8-Arylisoquinoline Synthesis

Medicinal chemists utilize 8-Bromoisoquinoline 2-oxide as a key starting material in Suzuki-Miyaura cross-coupling reactions to synthesize diverse 8-arylisoquinoline N-oxide libraries [1]. These scaffolds are privileged structures in drug discovery, often serving as core motifs in kinase inhibitors. The specific 8-substitution pattern is crucial for achieving the desired binding interactions with the target enzyme's ATP-binding pocket. The N-oxide can be subsequently reduced to the parent isoquinoline or used to install further functionality. [1]

Late-Stage C-H Diversification of Natural Products & APIs

The N-oxide moiety of 8-Bromoisoquinoline 2-oxide acts as a removable directing group for transition-metal-catalyzed C-H activation, allowing for the selective introduction of functional groups at otherwise unreactive positions on the isoquinoline ring [2]. This is a powerful strategy for the late-stage diversification of complex molecules, including natural products and active pharmaceutical ingredients (APIs), enabling the rapid exploration of structure-activity relationships without de novo synthesis. [2]

8-Bromoisoquinolin-1(2H)-one Synthesis for Heterocyclic Chemistry

8-Bromoisoquinoline 2-oxide serves as a direct precursor to 8-bromoisoquinolin-1(2H)-one via a straightforward rearrangement using trifluoroacetic anhydride or acetic anhydride . This transformation provides a high-value intermediate for the synthesis of more complex polycyclic heterocycles that are of interest in medicinal chemistry and material science. The procedure is scalable and has been documented in patent literature, underscoring its industrial relevance.

Application
Selection Property
Validation Focus
8-Arylisoquinoline library synthesis (kinase research)
8-Bromo handle for Suzuki coupling; regiochemical control
Coupling efficiency; scaffold verification
Late-stage C-H diversification of complex molecules
Removable N-oxide directing group
C-H activation site selectivity; functional group tolerance
8-Bromoisoquinolin-1(2H)-one precursor
N-oxide rearrangement reactivity
Conversion efficiency; scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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